2-Methyl-2-azabicyclo[2.2.2]octan-6-ol
Description
Significance of the 2-Azabicyclo[2.2.2]octane (Isoquinuclidine) Ring System in Organic Chemistry
The 2-azabicyclo[2.2.2]octane skeleton is of considerable interest in organic chemistry due to its prevalence in a number of natural products and its utility as a scaffold in medicinal chemistry. Its rigid structure allows for the precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. The boat conformation of the piperidine (B6355638) ring within the isoquinuclidine system is a unique feature, as piperidine rings in simpler, monocyclic systems typically adopt a more stable chair conformation. This enforced boat geometry can be advantageous in mimicking or blocking the binding of molecules that adopt similar conformations at their receptor sites.
Historical Context of Isoquinuclidine Scaffold Research
Research into the isoquinuclidine scaffold has been ongoing for several decades, driven by the discovery of natural products containing this motif and the desire to create novel therapeutic agents. Early work focused on the synthesis and stereochemical analysis of the ring system. Over the years, numerous synthetic routes to the 2-azabicyclo[2.2.2]octane core have been developed, allowing for the preparation of a wide range of derivatives. These synthetic efforts have enabled the exploration of the structure-activity relationships of isoquinuclidine-based compounds, leading to the identification of molecules with interesting pharmacological properties. For instance, analogs of the potent analgesic fentanyl, where the flexible piperidine ring is replaced by the rigid 2-azabicyclo[2.2.2]octane system, have been synthesized and evaluated for their analgesic activity. nih.gov
Structural Features and Nomenclature of 2-Methyl-2-azabicyclo[2.2.2]octan-6-ol
The systematic name for this compound is this compound. The nomenclature indicates a bicyclic system with a total of eight atoms in the rings. The "2-aza" prefix specifies that a nitrogen atom replaces a carbon at the 2-position of the bicyclo[2.2.2]octane framework. The "2-methyl" group is attached to this nitrogen atom, and the "6-ol" suffix indicates a hydroxyl group at the 6-position.
The structure of this compound can exist as two diastereomers, syn and anti, depending on the orientation of the hydroxyl group relative to the ethylamino bridge. These isomers have been synthesized and their derivatives have been studied in detail. capes.gov.br The rigid nature of the bicyclic system leads to distinct and well-defined NMR spectra for these isomers, allowing for their unambiguous characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| Appearance | White to off-white solid |
| Stereoisomers | syn and anti diastereomers |
Overview of Research Trajectories for Bridged Bicyclic Nitrogen Heterocycles
The field of bridged bicyclic nitrogen heterocycles, which includes the isoquinuclidine scaffold, is an active area of research in organic and medicinal chemistry. Current research trends focus on several key areas:
Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient and stereoselective methods to construct these complex three-dimensional structures. This includes the use of new catalysts and reaction pathways to access a wider diversity of substituted analogs.
Medicinal Chemistry Applications: A primary driver of research in this area is the quest for new drugs. Bridged bicyclic nitrogen heterocycles are being explored as scaffolds for a variety of therapeutic targets, including receptors and enzymes in the central nervous system. For example, derivatives of 2-azabicyclo[2.2.2]octane have been investigated as analogs of prodine-type analgesics. nih.gov
Conformational Analysis and Structural Studies: A deep understanding of the three-dimensional shape and conformational dynamics of these molecules is crucial for rational drug design. Techniques such as NMR spectroscopy and X-ray crystallography are essential tools in these investigations. capes.gov.br
Applications in Materials Science: The rigid nature of these scaffolds also makes them of interest in the development of new materials, such as polymers and organic electronics, where defined molecular architectures are required.
Detailed Research Findings
Synthesis of this compound Derivatives
One study describes the synthesis of 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo(2.2.2)octane, a prodine analog. nih.gov This synthesis starts from 1-benzyl-4-piperidone and proceeds through several steps to construct the bicyclic ring system. The final steps involve the introduction of the phenyl group and esterification of the tertiary alcohol. While this specific example has a phenyl group at the 6-position, the general strategy could be adapted to synthesize the unsubstituted alcohol.
Structural and Conformational Analysis
The conformational properties of the 2-azabicyclo[2.2.2]octane ring system have been a subject of interest. The rigid boat conformation of the piperidine ring is a defining feature. A detailed structural study of esters derived from syn- and anti-2-methyl-2-azabicyclo[2.2.2]octan-6-ols was conducted using NMR spectroscopy and X-ray crystallography. capes.gov.br
The unambiguous assignment of all proton and carbon resonances in the NMR spectra was achieved using a combination of COSY, 1H-13C correlation spectra, and spin decoupling experiments. capes.gov.br The crystal structure of 6-anti-(2-chlorobenzoyloxy)-2-methyl-2-azabicyclo[2.2.2]octane hydrochloride was determined by X-ray diffraction, which confirmed the anti configuration of the ester group. capes.gov.br This type of detailed structural information is invaluable for understanding how these molecules interact with biological targets.
Table 2: Selected Spectroscopic Data for a Derivative of this compound
| Compound | Technique | Key Observations | Reference |
| 6-anti-(2-chlorobenzoyloxy)-2-methyl-2-azabicyclo[2.2.2]octane hydrochloride | X-ray Crystallography | Confirmed the anti configuration of the ester group. | capes.gov.br |
| Esters of syn- and anti-2-methyl-2-azabicyclo[2.2.2]octan-6-ols | NMR Spectroscopy (COSY, 1H-13C Correlation) | Unambiguous assignment of all bicyclic proton and carbon resonances. | capes.gov.br |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-azabicyclo[2.2.2]octan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-5-6-2-3-7(9)8(10)4-6/h6-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGARVTYXEHMWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1C(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Methyl 2 Azabicyclo 2.2.2 Octan 6 Ol and Analogues
De Novo Synthesis Approaches to the 2-Azabicyclo[2.2.2]octane Core
The construction of the 2-azabicyclo[2.2.2]octane core, also known as the isoquinuclidine system, is a critical first step in the synthesis of 2-Methyl-2-azabicyclo[2.2.2]octan-6-ol. Both intramolecular and intermolecular strategies have been successfully employed to assemble this bicyclic framework.
Intramolecular Cyclization Reactions for Core Ring Formation
Intramolecular cyclization reactions are a powerful tool for the formation of the 2-azabicyclo[2.2.2]octane core, often providing high yields and good stereocontrol. These reactions typically involve the formation of a key carbon-nitrogen or carbon-carbon bond within a suitably functionalized acyclic or monocyclic precursor.
One notable approach involves the intramolecular cyclization of N-chloramines under acidic solvolytic conditions to yield bridged azabicyclic ketones. This method has been shown to be regioselective. Another strategy employs a cascade or domino sequence involving the condensation of a hydroxylamine and an aldehyde to form an oxime, which then undergoes cyclization to a nitrone followed by an intramolecular 1,3-dipolar cycloaddition. This reaction, when applied to a precursor with branching at the C-4 position, leads to the formation of an azabicyclo[2.2.2]octane product containing a fused isoxazolidine as a single stereoisomer.
A tandem Strecker reaction and intramolecular nucleophilic cyclization of ketones bearing a leaving group at the delta-position has also been reported as a key step in the synthesis of 2-azabicyclo[2.2.2]octane-1-carboxylic acid. Additionally, a Lewis acid-promoted ring contraction of piperidine (B6355638) derivatives bearing trichloroacetyl groups at the β-position has been utilized to form the 2-azabicyclo[2.2.2]octane framework in yields ranging from 58–86%.
An iodocyclization strategy has also been explored. While the attempted iodocyclization of a particular alkene did not yield the desired cyclic iodide at room temperature or upon heating, the analogous reaction of a bridgehead-substituted alkene successfully produced the 2-azabicyclo[2.2.2]octane product in 31% yield at room temperature, which improved to 41% with heating.
| Intramolecular Cyclization Method | Key Precursors | Key Reagents/Conditions | Outcome |
| N-Chloramine Cyclization | N-chloramines with enol ethers or dioxolanes | Acidic solvolytic conditions | Bridged azabicyclic ketones |
| Cascade Nitrone Cycloaddition | Hydroxylamine, aldehyde with alkene dipolarophile | Displacement of chloride leaving group | Azabicyclo[2.2.2]octane with fused isoxazolidine |
| Tandem Strecker/Nucleophilic Cyclization | Ketones with δ-leaving group | Strecker reaction conditions | 2-Azabicyclo[2.2.2]octane-1-carboxylic acid |
| Lewis Acid-Promoted Ring Contraction | β-trichloroacetylated piperidines | TiCl₄ in CH₂Cl₂ | 2-Azabicyclo[2.2.2]octane framework |
| Iodocyclization | Bridgehead-substituted alkene | Molecular iodine | 2-Azabicyclo[2.2.2]octane product |
Intermolecular Approaches to Construct the Bicyclic Framework
Intermolecular reactions, particularly cycloaddition reactions, provide a convergent and efficient means to construct the 2-azabicyclo[2.2.2]octane core. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example.
Aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, are particularly useful. For instance, a highly stereoselective aza-[4+2] cycloaddition of chiral cyclic 2-amidodienes with N-sulfonyl aldimines has been described. This Lewis acid-promoted heterocycloaddition provides an efficient route to optically enriched isoquinuclidines. The reaction intriguingly favors an endo-II pathway in the absence of a viable bidentate coordination, which is an unexpected deviation from the anticipated endo-I selectivity observed in all-carbon cycloadditions.
Synthesis of this compound
Once the 2-azabicyclo[2.2.2]octane core is established, the next critical step is the introduction of the methyl group on the nitrogen and the hydroxyl group at the C-6 position.
Direct Synthesis Routes for the 6-Hydroxyl Substitution
Direct methods for introducing the 6-hydroxyl group often involve starting with a precursor that already contains a suitable functional group at the C-6 position, which can then be converted to a hydroxyl group. For example, the synthesis of analogues of prodine-type analgesics utilized the 2-azabicyclo[2.2.2]octane nucleus where a 6-phenyl-6-propionoxy derivative was synthesized. This indicates that functionalization at the 6-position is a key step, which could potentially be adapted for the synthesis of the 6-ol derivative.
Stereoselective Reduction of Ketone Precursors to the Alcohol
A common and effective strategy for the synthesis of this compound involves the stereoselective reduction of the corresponding ketone precursor, 2-methyl-2-azabicyclo[2.2.2]octan-6-one. The stereochemical outcome of this reduction is crucial, as it determines the relative orientation of the hydroxyl group.
While specific literature on the stereoselective reduction of 2-methyl-2-azabicyclo[2.2.2]octan-6-one is not abundant in the provided search results, the principles of stereoselective ketone reduction are well-established. The choice of reducing agent can significantly influence the diastereoselectivity of the reaction. Bulky reducing agents will typically attack from the less hindered face of the ketone, leading to the thermodynamically more stable alcohol, while smaller reducing agents may favor the kinetically controlled product.
For a related system, bicyclo[2.2.2]octane-2,6-dione, yeast-mediated reduction has been shown to be highly enantioselective, producing (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one with greater than 98% enantiomeric excess by a majority of the screened yeast strains. This highlights the potential of biocatalytic methods for achieving high stereoselectivity in the reduction of bicyclic ketones.
| Ketone Precursor | Reduction Method | Product | Stereoselectivity |
| Bicyclo[2.2.2]octane-2,6-dione | Yeast strains | (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one | >98% ee |
| Bicyclo[2.2.2]octane-2,6-dione | Candida tropicalis, Candida wickerhamii | (1S,4R,6S)-6-hydroxybicyclo[2.2.2]octan-2-one | >98% ee |
Enantioselective and Diastereoselective Methodologies for Controlled Formation
Achieving enantioselective and diastereoselective synthesis of this compound is of paramount importance for its potential applications. This can be accomplished by employing chiral starting materials, chiral catalysts, or chiral auxiliaries.
An enantioselective formal synthesis of (–)-catharanthine, which contains the isoquinuclidine core, was achieved via an enzyme-catalyzed desymmetrization of a meso-azabicyclo[2.2.2]octane derivative. This approach utilized an enzymatic process to obtain an optically active isoquinuclidine with four chiral centers from a prochiral diester in a single step.
As previously mentioned, the aza-[4+2] cycloaddition of chiral cyclic 2-amidodienes provides a route to optically enriched isoquinuclidines, which can serve as chiral precursors for the synthesis of enantiomerically pure this compound.
Preparation of Substituted this compound Derivatives
The 2-methyl-2-azabicyclo[2.2.2]octane framework serves as a crucial scaffold in the development of various biologically active compounds. The ability to introduce a wide range of substituents at specific positions is key to modulating the pharmacological properties of these molecules. Synthetic strategies have been developed to allow for functionalization at the 6-position alcohol and for the introduction of diverse groups elsewhere on the bicyclic system.
Functionalization Strategies at the 6-Position
The hydroxyl group at the 6-position of this compound is a prime site for functionalization, most commonly through esterification. This allows for the introduction of a variety of acyl groups, thereby modifying the molecule's steric and electronic properties.
A series of ester derivatives have been synthesized from the corresponding syn- and anti-2-methyl-2-azabicyclo[2.2.2]octan-6-ols. researchgate.net The synthesis is typically achieved by reacting the parent alcohol with an appropriate acyl chloride in a suitable solvent. These reactions allow for the creation of a library of compounds with different substituents on the ester moiety. The stereochemistry of the starting alcohol (syn or anti) is retained in the final ester product. Structural confirmation and unambiguous assignment of all bicyclic protons and carbons for these esters have been accomplished through detailed NMR spectroscopy (¹H, ¹³C, and 2D) and, in some cases, X-ray crystallography. researchgate.net
Detailed research findings on the synthesis of these esters have been reported, providing model values for ¹H-¹H coupling constants that are useful for the structural analysis of other isoquinuclidine derivatives. researchgate.net
| Compound Name | Starting Material Stereochemistry | Acyl Group Introduced | Reference |
|---|---|---|---|
| syn-Arylcarbonyloxy-2-methyl-2-azabicyclo[2.2.2]octane | syn | Arylcarbonyl | researchgate.net |
| anti-Arylcarbonyloxy-2-methyl-2-azabicyclo[2.2.2]octane | anti | Arylcarbonyl | researchgate.net |
Introduction of Diverse Substituents on the Azabicyclic Scaffold
Beyond the 6-position, synthetic efforts have focused on introducing a variety of substituents at other positions of the 2-azabicyclo[2.2.2]octane scaffold to explore structure-activity relationships for different biological targets.
One notable strategy involves the synthesis of 2-azabicyclo[2.2.2]octane sulfonamides. ucl.ac.uk In the context of developing presenilin-1 selective γ-secretase inhibitors, a sulfonamide group is incorporated, often attached to an aromatic ring, which in turn connects to the bicyclic core. ucl.ac.uk This approach highlights the scaffold's utility in positioning complex functional groups in a specific spatial orientation. Conformational modeling of these compounds suggests that a characteristic 'U' shape between the aromatic sulfone/sulfonamide and another aryl ring is important for biological activity. ucl.ac.uk
Another significant modification involves the fusion of additional rings to the azabicyclic scaffold. For instance, 5,6-benzo-2-azabicyclo[2.2.2]octane derivatives have been synthesized to create analogues of benzomorphan-type analgesics. nih.gov This was achieved through a benzyne addition to N-substituted-2-pyridones, resulting in a polycyclic structure with a significantly altered shape and rigidity compared to the parent scaffold. nih.gov
Furthermore, a series of novel 2-azabicyclo[2.2.2]octane derivatives were synthesized and evaluated as inhibitors of long-chain fatty acid elongase 6 (ELOVL6). nih.gov These efforts involved exploratory chemistry to modify a lead compound, demonstrating the scaffold's amenability to systematic chemical modification to achieve desired potency and selectivity. nih.gov
| Derivative Class | Key Functional Group/Modification | Synthetic Approach Highlight | Reference |
|---|---|---|---|
| Sulfonamides | Aryl-sulfonamide | Coupling of sulfonamide moieties to the core structure. | ucl.ac.uk |
| Benzo-fused analogues | Fused benzene ring at the 5,6-positions | Benzyne addition to pyridone precursors. | nih.gov |
| ELOVL6 Inhibitors | Varied substituents based on lead optimization | Exploratory chemistry on a lead compound. | nih.gov |
Stereochemical and Conformational Analysis of 2 Methyl 2 Azabicyclo 2.2.2 Octan 6 Ol Systems
Syn- and Anti-Isomerism at the 6-Position of the Azabicyclo[2.2.2]octane Core
The substitution at the C6 position of the 2-methyl-2-azabicyclo[2.2.2]octane core gives rise to two diastereomeric isomers: syn and anti. In the syn-isomer, the substituent at C6 is oriented on the same side as the nitrogen bridge, while in the anti-isomer, it is on the opposite side. The differentiation and characterization of these isomers are crucial for understanding their distinct properties.
A study on esters derived from syn- and anti-2-methyl-2-azabicyclo[2.2.2]octan-5-ols demonstrated the power of NMR spectroscopy and X-ray crystallography in elucidating their stereochemistry. researchgate.net The unambiguous assignment of all bicyclic proton and carbon resonances was achieved through a combination of 1H, 13C, and 2D NMR techniques. researchgate.net The 1H-1H coupling constants, in particular, serve as reliable parameters for distinguishing between the syn and anti configurations. For instance, the crystal structure of 5-syn-(3,5-dichlorobenzoyloxy)-2-methyl-2-azabicyclo[2.2.2]octane, determined by X-ray diffraction, provided definitive proof of the syn orientation of the ester group. researchgate.net These analytical methods are directly applicable to the corresponding 6-ol derivatives for the unequivocal determination of their syn and anti isomerism.
| Isomer | Substituent Orientation at C6 | Key Characterization Techniques |
| syn | Same side as the nitrogen bridge | NMR Spectroscopy, X-ray Crystallography |
| anti | Opposite side to the nitrogen bridge | NMR Spectroscopy |
Diastereoselective Control in Synthetic Pathways for 2-Methyl-2-azabicyclo[2.2.2]octan-6-ol
The synthesis of specific diastereomers of this compound necessitates precise control over the stereochemistry during the synthetic sequence. Diastereoselective reactions are employed to favor the formation of one diastereomer over the other.
An example of achieving high diastereoselectivity is the 1,4-addition of nucleophiles to a chiral precursor. In the synthesis of azabicyclo[2.2.2]octane systems, the KF-alumina catalyzed 1,4-addition of nitromethane (B149229) to (-)-5-trimethylsilyl-2-cyclohexenone yielded the corresponding adduct with a diastereomeric purity of approximately 95%. clockss.org This high level of diastereoselective control in the initial step is crucial for the subsequent formation of the desired stereoisomer of the bicyclic amine. Although this example leads to a different substitution pattern, the principle of using chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions is a fundamental strategy in the synthesis of specific diastereomers of this compound.
| Reaction Type | Precursor | Nucleophile | Catalyst/Conditions | Diastereomeric Purity |
| 1,4-Addition | (-)-5-trimethylsilyl-2-cyclohexenone | Nitromethane | KF-alumina | ~95% |
Chirality and Enantiomeric Purity in this compound Synthesis
The 2-azabicyclo[2.2.2]octane skeleton is chiral, and therefore, this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound is of significant interest for applications in asymmetric synthesis and for the development of chiral drugs.
One of the powerful strategies to achieve enantioselectivity is through asymmetric catalysis. For instance, the enantioselective synthesis of bicyclo[2.2.2]octenones has been accomplished using a copper-mediated oxidative dearomatization/[4+2] dimerization cascade. nih.gov This approach, while applied to a related bicyclic system, highlights the potential of using chiral catalysts to control the formation of specific enantiomers. In this particular study, the use of a chiral ligand in conjunction with a copper catalyst led to the formation of the desired [4+2] dimers in high enantioselectivity. nih.gov Similar principles can be applied to the synthesis of enantiomerically enriched this compound, for example, through the asymmetric reduction of a corresponding ketone precursor using a chiral reducing agent or catalyst. The development of such enantioselective routes is a key focus in the synthesis of chiral bicyclic amines. iranchembook.irresearchgate.net
Conformational Preferences of the 2-Azabicyclo[2.2.2]octane Ring System and its Derivatives
The 2-azabicyclo[2.2.2]octane ring system possesses a rigid, cage-like structure that significantly limits its conformational flexibility. This rigidity is a key feature that makes this scaffold attractive for the design of molecules with well-defined three-dimensional structures.
Detailed conformational analysis of derivatives of the 2-azabicyclo[2.2.2]octane system has been carried out using a combination of NMR spectroscopy and X-ray crystallography. researchgate.net These studies have revealed that the bicyclic system adopts a twisted boat-chair conformation. The degree of twisting and the precise bond angles and lengths can be influenced by the nature and orientation of the substituents. For example, in a study of N-2′-acyloxyalkylnorgranatanones, it was found that in CDCl3 solution, these compounds adopt an almost perfect chair-chair conformation with the N-substituents in an equatorial position. acs.org Computational modeling also suggests that for certain 2-azabicyclo[2.2.2]octane sulfonamides, a characteristic 'U' shape orientation between aromatic substituents is crucial for their biological activity. ucl.ac.uk This highlights the importance of understanding the subtle conformational preferences of the ring system and how they are influenced by substitution patterns.
Impact of Stereochemistry on Chemical Reactivity and Transformations
The stereochemistry of the this compound system has a profound impact on its chemical reactivity and the stereochemical outcome of its transformations. The fixed spatial arrangement of the functional groups dictates their accessibility to reagents and can lead to highly stereoselective reactions.
Reactivity and Functional Group Transformations
Reactions Involving the Hydroxyl Group at C6
The secondary alcohol at the C6 position is a key site for functionalization, enabling esterification, oxidation, and the formation of ethers and amines.
The hydroxyl group of 2-Methyl-2-azabicyclo[2.2.2]octan-6-ol can undergo esterification with various acylating agents to form the corresponding esters. This reaction is a common method for modifying the properties of the parent alcohol. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base catalyst yields the desired ester products. The synthesis of a series of alkyl and aryl esters of the related 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ols has been described, highlighting the general applicability of this transformation to bicyclic alcohols. nih.gov
A specific example is the formation of 2-Azabicyclo(2.2.2)octan-6-ol, 2-methyl-6-trans-phenyl-, cis-propionate, which demonstrates the esterification of a similar bicyclic alcohol. nih.gov
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Acyl Chloride/Acid Anhydride | Corresponding Ester |
| 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ols | Alkyl and Aryl Acyl Chlorides | Alkyl and Aryl Esters |
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-methyl-2-azabicyclo[2.2.2]octan-6-one. Various oxidizing agents can be employed for this transformation, and the choice of reagent can influence the reaction's efficiency and selectivity. organic-chemistry.org The oxidation of primary and secondary alcohols is a fundamental transformation in organic synthesis. jst.go.jp For instance, chromic acid oxidation has been used to convert bicyclic alcohols to their corresponding ketones. researchgate.net
Conversely, the reduction of the corresponding ketone would yield this compound. Reagents such as lithium aluminum hydride or sodium borohydride (B1222165) are commonly used for the reduction of ketones to secondary alcohols. researchgate.netacs.org The stereochemistry of the reduction of bicyclic ketones is often influenced by the steric hindrance around the carbonyl group, leading to the preferential formation of one stereoisomer. acs.org
| Starting Material | Reaction Type | Reagent | Product |
|---|---|---|---|
| This compound | Oxidation | Various oxidizing agents (e.g., chromic acid) | 2-Methyl-2-azabicyclo[2.2.2]octan-6-one |
| 2-Methyl-2-azabicyclo[2.2.2]octan-6-one | Reduction | LiAlH₄ or NaBH₄ | This compound |
The hydroxyl group at the C6 position can be converted into an ether linkage through Williamson ether synthesis or other related methods. For example, deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide would yield the corresponding ether. The synthesis of 6-methoxy-2-methyl-2-azabicyclo[3.2.1]octane has been reported, demonstrating the formation of an ether in a related azabicyclic system. researchgate.net
Furthermore, the hydroxyl group can be transformed into an amino group. This can be achieved through a variety of synthetic strategies, such as a Mitsunobu reaction with a nitrogen nucleophile or by converting the alcohol to a leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine or ammonia. le.ac.uk The synthesis of 6-amino-1,8-cineole from a bromo precursor, which can be derived from the corresponding alcohol, illustrates a potential pathway for introducing an amino group. researchgate.net
Transformations of the Azabicyclo Nitrogen
The tertiary nitrogen atom in the 2-azabicyclo[2.2.2]octane ring system is a site of significant reactivity, allowing for N-alkylation, N-acylation, and salt formation. vulcanchem.com
N-acylation of the tertiary amine is generally not feasible as it lacks a proton to be removed during the reaction. However, reactions with acylating agents under forcing conditions or with highly reactive electrophiles might lead to ring-opening or other transformations.
As a tertiary amine, this compound readily forms salts with various acids. This is a common practice to improve the water solubility and crystallinity of amine-containing compounds. For example, treatment with hydrochloric acid would yield the corresponding hydrochloride salt. sigmaaldrich.com
Quaternization involves the reaction of the tertiary amine with an alkylating agent, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This process introduces a permanent positive charge on the nitrogen atom. The quaternization of the nitrogen in related azabicyclic systems is a well-established reaction. acs.org
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Alkylation (Quaternization) | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |
| Salt Formation | Acid (e.g., HCl) | Ammonium Salt |
Ring System Modifications and Skeletal Rearrangements
The rigid 2-azabicyclo[2.2.2]octane framework can undergo several types of ring system modifications and skeletal rearrangements, often leading to the formation of different bicyclic or expanded ring systems. These transformations are typically initiated by converting the hydroxyl group at the C-6 position into a better leaving group or a reactive carbonyl functionality.
One potential rearrangement is a Beckmann rearrangement of the corresponding oxime derived from 2-methyl-2-azabicyclo[2.2.2]octan-6-one. In related bridged bicyclic systems, the Beckmann rearrangement has been shown to proceed with a degree of regioselectivity, influenced by the stereochemistry of the oxime and the nature of the substituents. For instance, studies on bicyclo[2.2.2]octan-2-one oximes have indicated a preference for bridgehead migration, which in the case of 2-methyl-2-azabicyclo[2.2.2]octan-6-one oxime, would lead to the formation of a 2,6-diazabicyclo[3.2.2]nonan-7-one. google.com
Similarly, the Schmidt rearrangement , which involves the reaction of a ketone with hydrazoic acid, offers another pathway for ring expansion. While the Schmidt reaction of bicyclo[2.2.2]octanone has been reported to yield the methylene (B1212753) migration product, the presence of the nitrogen atom in the 2-azabicyclo[2.2.2]octane skeleton can alter the migratory aptitude of the adjacent carbons. google.com Research on other 2-azabicyclo[2.2.x]alkanones has shown that a mixture of bridgehead and methylene migration products can be formed, with the ratio depending on the specific ring system and reaction conditions. cardiff.ac.uk
Another potential transformation is a Favorskii-type ring contraction . This would first require the conversion of this compound to the corresponding α-halo ketone, 7-halo-2-methyl-2-azabicyclo[2.2.2]octan-6-one. Treatment of this intermediate with a base could then induce a rearrangement to form a 2-methyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid derivative. While this specific transformation has not been extensively documented for this exact system, the Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. acs.orgresearchgate.net
Grob fragmentation represents a further possibility for ring modification. This reaction involves the fragmentation of a γ-amino alcohol or a related derivative with a good leaving group at the γ-position. For the 2-azabicyclo[2.2.2]octane system, a suitable derivative of this compound could undergo fragmentation to yield a functionalized piperidine (B6355638) ring. This type of reaction has been demonstrated for a related 2-azabicyclo[2.2.2]oct-7-ene system, which upon fragmentation, forms a dihydropyridinium intermediate that can be trapped by nucleophiles.
Nucleophilic Additions and Substitutions on the Bridged Bicyclic Scaffold
The 2-azabicyclo[2.2.2]octane scaffold provides a rigid framework for studying nucleophilic addition and substitution reactions. The stereochemical outcome of these reactions is often influenced by the steric hindrance of the bicyclic system and the potential for neighboring group participation by the nitrogen atom.
Nucleophilic Additions to the corresponding ketone, 2-methyl-2-azabicyclo[2.2.2]octan-6-one, can proceed with a degree of facial selectivity. The approach of the nucleophile is generally directed to the less hindered face of the carbonyl group. For example, the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the ketone would be expected to yield tertiary alcohols. The stereochemistry of the resulting alcohol will depend on the direction of nucleophilic attack. In related azabicyclic ketones, the stereochemical outcome of such additions has been shown to be influenced by the nature of the N-substituent and the specific organometallic reagent used. le.ac.uk
Nucleophilic Substitutions at the C-6 position of this compound typically require activation of the hydroxyl group to a better leaving group, such as a tosylate or mesylate. The subsequent substitution reaction can proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile.
An example of a nucleophilic substitution reaction is the synthesis of 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane, where the hydroxyl group of the corresponding alcohol is acylated. nih.gov
Spectroscopic Characterization and X Ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in the characterization of 2-Methyl-2-azabicyclo[2.2.2]octan-6-ol and its esters. Through a series of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, researchers have achieved unambiguous assignment of all proton and carbon signals within the bicyclic framework. pdx.eduresearchgate.net
Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment of each proton in the molecule. For the syn and anti isomers of esters derived from this compound, the complete assignment of all bicyclic proton resonances has been achieved. pdx.eduresearchgate.net The analysis of chemical shifts (δ) and spin-spin coupling constants (J) allows for the determination of the proton's electronic environment and its dihedral angle relationship with neighboring protons, respectively. The ¹H-¹H coupling constants derived from these studies serve as valuable reference data for the structural analysis of other isoquinuclidine derivatives. researchgate.net
Table 1: Representative ¹H NMR Data Interpretation for the 2-Methyl-2-azabicyclo[2.2.2]octane Scaffold
| Proton Position | Expected Chemical Shift Range (ppm) | Multiplicity | Key Coupling Constants (Hz) |
|---|---|---|---|
| N-CH₃ | ~2.3 - 2.8 | Singlet (s) | N/A |
| H-1 (Bridgehead) | ~2.5 - 3.0 | Multiplet (m) | J(H-1, H-6), J(H-1, H-8) |
| H-3 (α to N) | ~2.8 - 3.5 | Multiplet (m) | Geminal and vicinal couplings |
| H-4 (Bridgehead) | ~1.8 - 2.4 | Multiplet (m) | J(H-4, H-5), J(H-4, H-3) |
| H-5 | ~1.5 - 2.2 | Multiplet (m) | Geminal and vicinal couplings |
| H-6 (with -OH) | ~3.8 - 4.2 | Multiplet (m) | J(H-6, H-1), J(H-6, H-5) |
| H-7, H-8 | ~1.4 - 2.1 | Multiplets (m) | Geminal and vicinal couplings |
Note: This table provides expected ranges and types of data obtained. Actual values are dependent on the specific isomer (syn/anti) and solvent.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. The chemical shift of each carbon atom is indicative of its hybridization and bonding environment. For derivatives of this compound, all carbon resonances of the bicyclic system have been unequivocally assigned. pdx.eduresearchgate.net This detailed assignment is fundamental for confirming the core structure of the molecule.
Table 2: Representative ¹³C NMR Data Interpretation for the 2-Methyl-2-azabicyclo[2.2.2]octane Scaffold
| Carbon Position | Expected Chemical Shift Range (ppm) |
|---|---|
| N-CH₃ | ~40 - 45 |
| C-1 (Bridgehead) | ~35 - 40 |
| C-3 (α to N) | ~50 - 60 |
| C-4 (Bridgehead) | ~25 - 30 |
| C-5 | ~20 - 28 |
| C-6 (with -OH) | ~65 - 75 |
| C-7, C-8 | ~20 - 30 |
Note: This table illustrates the type of data acquired. Precise chemical shifts depend on experimental conditions.
To establish the connectivity between protons and carbons and to resolve complex overlapping signals, a suite of 2D NMR experiments is employed. The combined analysis of these spectra is essential for the complete and unambiguous assignment of the molecule's structure. pdx.eduresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It is used to trace the proton-proton connectivity throughout the bicyclic rings, for instance, confirming the relationship between H-1, H-6, and the protons on the adjacent methylene (B1212753) bridges. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of a carbon resonance based on the known chemical shift of its attached proton, and vice-versa. researchgate.net
The comprehensive application of these 1D and 2D NMR techniques provides a detailed solution-state map of the molecular structure and stereochemistry of this compound derivatives. researchgate.net
X-ray Diffraction Studies
While NMR spectroscopy reveals the structure in solution, X-ray diffraction provides precise information about the molecule's conformation and absolute configuration in the solid state.
The crystal structure of a derivative, specifically 6-anti-(2-chlorobenzoyloxy)-2-methyl-2-azabicyclo[2.2.2]octane, has been determined by single-crystal X-ray diffraction. researchgate.net This analysis provides unequivocal proof of the bicyclic core structure and the anti configuration of the substituent at the C-6 position. Such studies are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. youtube.com
X-ray crystallography yields a precise 3D model of the molecule, from which detailed geometric parameters can be extracted. This includes the measurement of all bond lengths, bond angles, and torsion angles within the 2-methyl-2-azabicyclo[2.2.2]octane framework. This data offers insights into the strain and conformational properties of the rigid bicyclic system.
Table 3: Types of Data Obtained from X-ray Crystallographic Analysis
| Parameter | Description | Significance |
|---|---|---|
| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-O). | Indicates bond order and potential strain within the ring system. |
| Bond Angles | The angle formed by three connected atoms (e.g., C-N-C, C-C-C). | Reveals deviations from ideal geometries, highlighting areas of angular strain in the bicyclic structure. |
| Torsion Angles | The dihedral angle between four consecutive atoms (e.g., H-C-C-H). | Defines the conformation of the bicyclic rings (e.g., boat, chair) and the orientation of substituents. |
Note: The specific numerical values for these parameters are determined for each unique crystal structure, such as that of the 6-anti-substituted derivative mentioned in the literature. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to the vibrations of its specific bonds. The key functional groups are the hydroxyl (-OH) group, the tertiary amine group (N-CH₃), and the saturated aliphatic C-H bonds within the bicyclic system.
The most prominent features anticipated in the IR spectrum are:
O-H Stretching: A strong and broad absorption band is predicted to appear in the region of 3200-3600 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.
C-H Stretching: Absorption bands corresponding to the stretching vibrations of the C-H bonds in the methylene (-CH₂-) and methine (-CH-) groups of the bicyclic frame, as well as the N-methyl group, are expected in the 2850-3000 cm⁻¹ range.
C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the secondary alcohol is anticipated to produce a strong band in the 1050-1150 cm⁻¹ region.
C-N Stretching: The stretching vibration of the carbon-nitrogen bonds of the tertiary amine is expected to appear in the fingerprint region, typically between 1020-1250 cm⁻¹. This signal may overlap with other absorptions in this region.
The predicted IR absorption data for this compound is summarized in the table below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Type of Vibration | Intensity |
| Hydroxyl (-OH) | 3200 - 3600 | Stretching, H-bonded | Strong, Broad |
| Aliphatic C-H | 2850 - 3000 | Stretching | Medium to Strong |
| C-O (Alcohol) | 1050 - 1150 | Stretching | Strong |
| C-N (Amine) | 1020 - 1250 | Stretching | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.
For this compound, with a molecular formula of C₈H₁₅NO, the exact molecular weight is 141.21 g/mol . bldpharm.comcymitquimica.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z value of 141.
The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The presence of the hydroxyl group and the tertiary amine within the rigid bicyclic structure dictates the primary fragmentation pathways. Key predicted fragmentation patterns include:
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), which would lead to a fragment ion at m/z 123 ([M-H₂O]⁺•).
Alpha-Cleavage: Cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen) is a favorable process.
Cleavage next to Nitrogen: Loss of the N-methyl group (•CH₃, 15 Da) would result in a significant peak at m/z 126. Another alpha-cleavage could involve the breaking of a C-C bond within the ring adjacent to the nitrogen, leading to the formation of a stable iminium ion.
Cleavage next to Oxygen: Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon can also occur.
Ring Fragmentation: The bicyclic system can undergo more complex fragmentation, often involving the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral molecules, a characteristic fragmentation pathway for bicyclo[2.2.2]octane systems.
A summary of the predicted major fragment ions in the mass spectrum of this compound is provided in the table below.
| Predicted m/z | Proposed Fragment Ion | Likely Fragmentation Process |
| 141 | [C₈H₁₅NO]⁺• | Molecular Ion (M⁺•) |
| 126 | [M - CH₃]⁺ | Alpha-cleavage at nitrogen, loss of methyl radical |
| 123 | [M - H₂O]⁺• | Dehydration, loss of water |
| 96/97 | [C₆H₁₀N]⁺ / [C₆H₁₁N]⁺• | Ring fragmentation pathways |
| 82 | [C₅H₈N]⁺ | Further fragmentation of the ring structure |
The analysis of these characteristic fragments allows for the structural confirmation of the 2-methyl-2-azabicyclo[2.2.2]octane skeleton and the verification of the presence and position of its functional groups.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For derivatives of the 2-azabicyclo[2.2.2]octane scaffold, DFT calculations provide critical insights into their structure and reactivity.
Studies on analogous diazabicyclo[2.2.2]octane systems reveal that the bridgehead nitrogen atoms possess sp³ hybridization, with their lone pairs of electrons directed toward the interior of the bicyclic cage. This alignment establishes a localized, electron-rich region that significantly influences the molecule's reactivity in nucleophilic reactions. The nitrogen atoms also exert an electron-withdrawing effect, which can be observed through the deshielding of adjacent protons in NMR spectroscopy.
DFT calculations predict that substituents, such as the methyl group on the nitrogen in 2-Methyl-2-azabicyclo[2.2.2]octan-6-ol, can introduce significant steric and electronic perturbations. The methyl group is predicted to increase steric shielding around the tertiary amine, potentially reducing its accessibility for protonation or other reactions. Furthermore, DFT has been employed to study the thermal Diels-Alder reactions that can form the core azabicyclo[2.2.2]octene structure, providing a theoretical basis for understanding reaction selectivity. acs.org
Molecular Modeling and Conformational Analysis of the Bicyclic System
The defining characteristic of the 2-azabicyclo[2.2.2]octane system is its conformational rigidity. Unlike flexible ring systems, this bicyclic framework locks the six-membered piperidine-like ring into a constrained conformation, typically a boat form. nih.govnih.gov This rigidity is highly advantageous for drug design, as it allows for the precise spatial positioning of functional groups to interact with biological targets.
Molecular modeling and X-ray crystallography are key to understanding the specific conformations. The hydroxyl group at the C6 position of this compound can exist in two different diastereomeric configurations: syn (endo) or anti (exo) relative to the ethylamine (B1201723) bridge. A study involving esters derived from these alcohols used X-ray diffraction to unambiguously confirm the anti configuration of 6-(2-chlorobenzoyloxy)-2-methyl-2-azabicyclo[2.2.2]octane hydrochloride. researchgate.net
Computational modeling of related 2-azabicyclo[2.2.2]octane sulfonamides has shown that specific conformations are crucial for biological activity. ucl.ac.uk These studies revealed that a characteristic "U" shape, formed by intramolecular stacking interactions between two aromatic rings attached to the scaffold, is critical for potent and selective inhibition of the presenilin-1 (PSEN1) γ-secretase complex. ucl.ac.uk Modeling suggested that the exo isomer of the bicyclic core was preferred to achieve this therapeutic conformation. ucl.ac.uk
Table 1: Conformational Features of the 2-Azabicyclo[2.2.2]octane Scaffold
| Feature | Description | Supporting Evidence |
|---|---|---|
| Core Rigidity | The bicyclic structure provides high conformational stability, locking the piperidine-like ring. | General knowledge of bridged bicyclic systems. |
| Piperidine (B6355638) Conformation | The piperidine ring is restricted to a boat-like conformation. | Modeling and synthesis of prodine analogues. nih.gov |
| Substituent Orientation | The C6-hydroxyl group can be in a syn or anti position. Configuration is confirmed by X-ray crystallography. | NMR and X-ray studies on derived esters. researchgate.net |
| Biologically Active Shape | Computational modeling shows a "U" shape conformation in some derivatives is key for PSEN-1 selectivity. | Modeling of azabicyclo[2.2.2]octane sulfonamides. ucl.ac.uk |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can predict spectroscopic data, such as NMR chemical shifts, which can then be correlated with experimental results to confirm molecular structures. For complex bicyclic systems like this compound, predicting these parameters is a valuable tool for structural assignment.
Experimental NMR studies on esters of syn- and anti-2-methyl-2-azabicyclo[2.2.2]octan-6-ols have led to the unambiguous assignment of all bicyclic proton and carbon resonances. researchgate.net This was achieved through a combination of techniques including COSY (Correlation Spectroscopy), 1H–13C correlation spectra, and spin decoupling experiments. researchgate.net The experimentally determined 1H-1H coupling constants from these studies serve as model values for analyzing other isoquinuclidine derivatives. researchgate.net Theoretical calculations can complement this by predicting the chemical shifts and coupling constants for different conformers, helping to validate the assignments made from experimental data. For instance, the electron-withdrawing nature of the nitrogen atoms leads to predictable deshielding effects on adjacent protons, a feature that can be modeled computationally.
Table 2: Key NMR Spectroscopy Insights for 2-Methyl-2-azabicyclo[2.2.2]octane Derivatives
| Technique / Parameter | Finding / Application | Source |
|---|---|---|
| COSY & 1H-13C Correlation | Used for the unambiguous assignment of all bicyclic proton and carbon resonances. | researchgate.net |
| 1H-1H Coupling Constants | Serve as model values for configurational and conformational analysis of other isoquinuclidine derivatives. | researchgate.net |
| Deshielding Effects | Protons adjacent to the bicyclic nitrogen atoms are deshielded due to the electron-withdrawing nature of the amine. |
Mechanistic Studies of Reactions Involving the 2-Azabicyclo[2.2.2]octane Scaffold
Theoretical studies are instrumental in elucidating the mechanisms of reactions used to construct or modify the 2-azabicyclo[2.2.2]octane scaffold. One of the primary synthetic routes to this core is the aza-Diels-Alder reaction. ucl.ac.uk Computational studies within the DFT framework have been used to investigate the selectivity of [4+2] cycloadditions that form related bicyclic systems. acs.org
Mechanistic investigations have also explored the reactivity of the formed scaffold. In additions of iodonium (B1229267) and bromonium ions to N-alkoxycarbonyl-2-azabicyclo[2.2.2]oct-5-enes, the participation of the ring nitrogen as a neighboring group was found to be dependent on the size of the N-protecting group. acs.org With larger protecting groups, a direct nucleophilic attack occurs. With smaller groups, the nitrogen can participate, leading to rearranged products. acs.org Similarly, the mechanism for rearranging a 2-azabicyclo[2.2.1]heptane system into a 2-azabicyclo[3.2.1]octane system is understood to proceed through an intramolecular nucleophilic attack by the nitrogen, forming a strained aziridinium (B1262131) intermediate that subsequently opens. rsc.org These computationally supported mechanistic insights are crucial for predicting reaction outcomes and designing synthetic pathways.
Quantitative Structure-Reactivity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) and the related Quantitative Structure-Reactivity Relationship (QSAR) models are computational techniques that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. The rigid 2-azabicyclo[2.2.2]octane scaffold is an ideal framework for such studies because its conformational predictability reduces the number of variables, allowing for a clearer correlation between specific structural modifications and their effects.
3D-QSAR studies have been successfully applied to analogous azabicyclo[3.2.1]octane compounds to understand their cholinergic activity. documentsdelivered.com For the 2-azabicyclo[2.2.2]octane system, the principles of QSAR are evident in studies where molecular modeling was used to link a specific three-dimensional conformation—the "U" shape—to selective γ-secretase inhibition. ucl.ac.uk By identifying this key pharmacophoric feature, researchers can computationally screen and design new derivatives with enhanced potency and selectivity. A QSAR model for this scaffold would typically involve aligning a series of derivatives, calculating various molecular descriptors (e.g., steric, electronic, hydrophobic fields), and deriving a statistical model that predicts the activity of new, unsynthesized compounds.
Table 3: Framework for a QSAR Study on 2-Azabicyclo[2.2.2]octane Derivatives
| QSAR Component | Description | Example Application |
|---|---|---|
| Training Set | A series of 2-azabicyclo[2.2.2]octane derivatives with known biological activity (e.g., IC50 values). | A series of sulfonamides with varying aryl substitutions tested for PSEN-1 inhibition. ucl.ac.uk |
| Structural Alignment | Superimposing the molecules based on the common rigid scaffold to ensure consistent orientation. | Aligning the 2-azabicyclo[2.2.2]octane core of all compounds. |
| Descriptor Calculation | Computing molecular fields such as steric (Lennard-Jones) and electrostatic (Coulombic) potentials. | Identifying that a para-chloro or trifluoromethyl group on an aryl ring enhances activity. ucl.ac.uk |
| Model Generation | Using statistical methods (e.g., Partial Least Squares) to create an equation correlating descriptors with activity. | Developing a model that predicts high affinity for compounds that can adopt a "U" shape conformation. ucl.ac.uk |
Utility As a Synthetic Scaffold in Complex Molecule Construction
Role of 2-Methyl-2-azabicyclo[2.2.2]octan-6-ol as a Rigid Building Block in Organic Synthesis
The compound this compound, a derivative of the isoquinuclidine ring system, serves as a valuable and robust building block in the field of organic synthesis. researchgate.netclockss.org Its utility stems from the inherent rigidity of the bicyclo[2.2.2]octane framework. This bridged structure locks the molecule into a well-defined, three-dimensional conformation, which is a highly sought-after characteristic for constructing complex molecular architectures with predictable spatial arrangements. nih.gov This conformational restriction is crucial in medicinal chemistry, where the specific shape of a molecule often dictates its biological activity. rsc.org The presence of the 2-azabicyclo[2.2.2]octane core is a prevalent motif in a variety of biologically active natural products, including the iboga-type indole (B1671886) alkaloids. clockss.orgnih.gov
The scaffold's value is further enhanced by its functional handles: a tertiary amine and a secondary alcohol. These groups provide specific sites for chemical modification, allowing for the controlled and stepwise elaboration of the molecule. The rigid nature of the scaffold ensures that the orientation of these functional groups and any subsequent additions is predictable, which is a key advantage in the design of complex synthetic targets. researchgate.net
Construction of Novel Bridged Bicyclic Systems Incorporating the 2-Azabicyclo[2.2.2]octane Motif
The 2-azabicyclo[2.2.2]octane core is not only a rigid building block but also a versatile template for the synthesis of more intricate, polycyclic systems. Chemists can leverage the existing bridged structure to construct additional rings through various synthetic strategies. Intramolecular cyclization reactions are a common method, where functional groups are strategically placed on the scaffold to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. cdnsciencepub.com
For example, aza-Diels-Alder reactions can be employed to construct the initial 2-azabicyclo[2.2.2]octane core, which can then be further modified. researchgate.netcapes.gov.br Ring expansion reactions, such as the Schmidt or Beckmann rearrangements, can transform 2-azabicyclo[2.2.2]octanones into larger ring systems like 2-azabicyclo[3.2.2]nonanes, thereby introducing greater structural diversity. nih.govunimore.it These methodologies allow for the creation of novel bridged systems that retain the conformational rigidity of the parent scaffold while expanding its structural complexity.
Integration into Diverse Organic Scaffolds and Frameworks
The 2-azabicyclo[2.2.2]octane unit can be effectively incorporated into a wide array of larger and more diverse organic scaffolds. researchgate.net This integration allows for the creation of hybrid molecules that combine the unique structural and physicochemical properties of the rigid bicyclic core with other chemical motifs. fau.de
Synthetic chemists have developed various methods to achieve this integration. Cross-coupling reactions, such as the Suzuki cross-coupling, can be used to form new carbon-carbon bonds between the azabicyclic unit and other aromatic or aliphatic systems. researchgate.net The functional groups on the scaffold, such as a hydroxyl or amino group, can serve as points of attachment to connect the core to other molecular fragments through ether, ester, or amide linkages. acs.org This modular approach is particularly valuable in medicinal chemistry for creating compounds with tailored properties for specific biological targets. nih.gov For instance, derivatives have been synthesized as analogues of benzomorphan-type analgesics and prodine analgetics. nih.govnih.gov
Development of Functionally Diverse Derivatives for Chemical Libraries
The 2-azabicyclo[2.2.2]octane scaffold is an excellent starting point for the generation of chemical libraries for high-throughput screening in drug discovery. nih.gov Its rigid structure provides a consistent core, while the available functionalization sites allow for the systematic introduction of a wide variety of substituents. This process, known as derivatization, enables the exploration of the chemical space around the core scaffold to identify compounds with desired biological activities. nih.gov
Libraries of compounds can be generated by reacting the core molecule with a diverse set of building blocks. For example, the hydroxyl group of this compound can be converted into a series of esters or ethers, while the nitrogen atom can be functionalized to create a range of amides or other derivatives. acs.org Solid-phase synthesis techniques have also been employed to efficiently generate libraries of substituted 5-oxo-2-azabicyclo[2.2.2]octane analogs. capes.gov.br This combinatorial approach facilitates the rapid synthesis of numerous structurally related compounds, increasing the probability of discovering novel therapeutic agents.
| Synthesis Method | Derivative Type | Potential Application |
| Esterification | Esters of this compound | Probing binding pockets of enzymes |
| Reductive Amination | N-substituted amino derivatives | Modulating receptor interactions |
| Click Chemistry | Triazole conjugates | Antiproliferative agents mdpi.com |
| Suzuki Coupling | Aryl-substituted derivatives | Scaffolds for medicinal chemistry researchgate.net |
Application in Asymmetric Synthesis as Chiral Auxiliaries or Ligands
The inherent chirality of the 2-azabicyclo[2.2.2]octane skeleton makes it a valuable tool in asymmetric synthesis. When resolved into its pure enantiomers, derivatives of this scaffold can be used as chiral auxiliaries or chiral ligands to control the stereochemical outcome of chemical reactions. clockss.org
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a reaction to form one enantiomer preferentially. The rigid conformation of the azabicyclo[2.2.2]octane auxiliary can effectively block one face of the reacting molecule, leading to high levels of diastereoselectivity. clockss.org
Furthermore, chiral ligands based on the 2-azabicyclo[2.2.2]octane framework have been synthesized and used in metal-catalyzed asymmetric reactions. clockss.orgnih.gov For example, chiral isoquinuclidinylmethanols have been successfully employed as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with good enantiomeric excess. clockss.org The predictable and rigid structure of these ligands creates a well-defined chiral environment around the metal center, which is essential for effective stereochemical control. nih.gov
| Application | Type of Asymmetric Control | Example Reaction | Reported Outcome |
| Chiral Ligand | Enantioselective Catalysis | Addition of diethylzinc to aldehydes clockss.org | Up to 76% enantiomeric excess clockss.org |
| Chiral Auxiliary | Diastereoselective Reaction | Diels-Alder Reaction clockss.org | Up to 98% diastereomeric excess clockss.org |
| Chiral Scaffold | Asymmetric Catalysis | Henry (nitroaldol) condensation nih.gov | Excellent efficiency nih.gov |
Conclusion and Future Research Directions
Summary of Key Synthetic and Structural Advances for 2-Methyl-2-azabicyclo[2.2.2]octan-6-ol
The synthesis of this compound, a member of the isoquinuclidine family, has been achieved through several key methodologies. One notable approach involves the thermolysis of unsaturated chloramines in a neutral medium, which proceeds through a homolytic pathway to construct the bicyclic core. cdnsciencepub.com For instance, the thermolysis of N-methyl-N-chloro-4-cyclohexenylmethylamine has been shown to yield N-methyl-trans-6-methoxy-2-azabicyclo[2.2.2]octane, a closely related derivative. cdnsciencepub.com Another established route involves the debenzylation of a precursor like endo-2-benzyl-2-azabicyclo[2.2.2]octan-6-ol to yield the secondary amine, which can then be methylated. google.com Furthermore, the reduction of the corresponding ketone, 2-methyl-2-azabicyclo[2.2.2]octan-6-one, represents a direct and common method for accessing the alcohol.
Structural elucidation has primarily relied on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The rigid bicyclic structure imparts distinct chemical shifts and coupling constants. For example, the N-CH3 signal in the ¹H-NMR spectrum of this compound appears at a characteristic chemical shift of δ = 3.06 ppm. sci-hub.se The stereochemistry of the hydroxyl group (endo vs. exo) is a critical structural aspect, which can be determined using advanced 2D NMR techniques such as NOESY. researchgate.net
Emerging Synthetic Methodologies for Bridged Azabicyclic Systems
Recent advancements in organic synthesis have provided more sophisticated and efficient methods for constructing bridged azabicyclic systems, including the isoquinuclidine core.
Diels-Alder Reactions : A highly effective strategy involves the stereo- and regioselective Diels-Alder reaction between 1,2-dihydropyridines and various dienophiles. nih.govnih.gov This method allows for the creation of highly substituted isoquinuclidines in excellent yields and with high diastereoselectivity. While thermally promoted for activated dienophiles, the reaction can be facilitated with less reactive partners through the use of Lewis acid catalysts. nih.gov
Catalytic Cascade Reactions : Rhodium-catalyzed intramolecular [3+2] cycloaddition cascade reactions have emerged as a powerful tool for the single-step synthesis of various bridged bicyclo[m.n.2] ring systems from acyclic precursors. nih.gov This provides a direct and efficient pathway to highly functionalized and challenging bridged structures.
Tandem and One-Pot Procedures : Efficient one-pot amination/lactamisation sequences have been developed for preparing 2-azabicyclo[2.2.2]octanones from 6-carboalkoxycyclohex-2-enones and aqueous ammonia. researchgate.net These ketones are direct precursors to the corresponding alcohols.
Transannular Cyclizations : Acid-catalyzed hydroamination has been utilized in transannular cyclizations to form sterically crowded bridged isoquinuclidines, a method that offers an alternative to other cyclization pathways which might favor less hindered products. cardiff.ac.uk
These emerging methods offer significant advantages in terms of efficiency, selectivity, and the ability to introduce molecular complexity in a controlled manner.
Unexplored Reactivity Profiles and Transformations of the this compound Scaffold
The bifunctional nature of the this compound scaffold, containing both a secondary alcohol and a tertiary amine, presents numerous opportunities for unexplored chemical transformations.
Reactions at the Hydroxyl Group : While standard reactions like esterification and etherification are possible, the unique steric environment of the bicyclic system could be exploited for stereoselective transformations. The oxidation of the secondary alcohol to the corresponding ketone, 2-methyl-2-azabicyclo[2.2.2]octan-6-one, is a key transformation, but studies into enantioselective or catalyst-driven oxidation methods are limited.
Reactions at the Nitrogen Atom : The tertiary amine can be converted to its N-oxide, which could alter the molecule's solubility and pharmacological profile. Quaternization of the nitrogen with various alkyl halides would yield charged derivatives, a common strategy in medicinal chemistry to modulate receptor interactions.
Scaffold Modifications : The rigid carbon framework is a candidate for late-stage C-H functionalization. Modern catalytic methods could potentially enable the introduction of new substituents at specific positions on the carbocyclic rings, vastly expanding the accessible chemical space. Ring-opening reactions, potentially through retro-synthesis pathways of its formation, could also lead to novel, more flexible scaffolds.
Potential for Novel Scaffold Design and Development Based on the Isoquinuclidine Core
The isoquinuclidine framework is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds capable of interacting with multiple receptor types. unife.it This makes the 2-azabicyclo[2.2.2]octane core an excellent starting point for novel scaffold design.
Scaffold Hopping and Bioisosterism : The rigid isoquinuclidine core can serve as a three-dimensional bioisostere for other common chemical groups, such as a phenyl ring. researchgate.net This allows medicinal chemists to replace aromatic moieties in known drugs with this saturated, conformationally restricted scaffold, which can lead to improved physicochemical properties like solubility and metabolic stability. researchgate.net
Fragment-Based and de Novo Design : The scaffold is an ideal foundation for fragment-based drug discovery. By decorating the core with various functional groups, vast chemical libraries can be generated. u-tokyo.ac.jp Advanced computational algorithms for de novo design can systematically explore billions of potential molecules built upon the isoquinuclidine core to identify novel chemical series with high predicted potency and selectivity for specific biological targets. nih.govarxiv.org The development of 2-azabicyclo[2.2.2]octane sulfonamides as selective γ-secretase inhibitors is a practical example of this design strategy. ucl.ac.uk
Advanced Spectroscopic and Computational Studies to Further Elucidate Properties
While basic characterization of this compound has been performed, advanced analytical and computational methods can provide deeper insights into its structure-property relationships.
Advanced NMR Spectroscopy : The application of two-dimensional NMR experiments, such as COSY, HSQC, and particularly NOESY, is crucial for the unambiguous assignment of all proton and carbon signals and for definitively establishing the relative stereochemistry of substituents on the bicyclic frame. researchgate.net
X-ray Crystallography : Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive solid-state structure of the molecule. This would unambiguously confirm its conformation and the stereochemistry of the alcohol, providing an empirical benchmark for computational models. researchgate.net
Computational Modeling : High-level computational studies can further illuminate the molecule's properties.
Density Functional Theory (DFT) : DFT methods can be used to calculate and predict conformational preferences, vibrational frequencies, and NMR chemical shifts, allowing for a direct comparison with experimental data. researchgate.net
Molecular Dynamics (MD) : MD simulations can model the dynamic behavior of the scaffold in different environments (e.g., aqueous solution, lipid bilayer) and its interaction with biological targets, providing insights into binding modes and conformational flexibility.
Quantum Mechanical Calculations : These calculations can be employed to understand the electronic structure and reactivity, helping to rationalize observed chemical behavior and guide the design of new reactions. nih.gov
These advanced studies are essential for building a comprehensive understanding of the molecule's properties and for guiding its future applications in materials science and medicinal chemistry.
Q & A
(Basic) What are the key steps for synthesizing 2-Methyl-2-azabicyclo[2.2.2]octan-6-ol?
Answer:
The synthesis involves catalytic hydrogenation and selective crystallization. For example:
- Dissolve intermediates in ethanol, followed by hydrogenation using 5% palladium-on-carbon at 36–60 psi for 6 hours.
- Filter the catalyst and concentrate the filtrate under reduced pressure.
- Recrystallize the residue from methylene chloride/n-hexane to isolate the product .
- Use hydrochloric acid in acetone to precipitate hydrochloride salts for improved stability .
(Basic) How can I purify this compound derivatives effectively?
Answer:
Employ multi-solvent recrystallization and acid-base extraction:
- After hydrogenation, strip solvents in vacuo and dissolve residues in ether.
- Extract with dilute HCl, basify with NaOH, and re-extract the free base into ethyl ether.
- Dry over anhydrous Na₂SO₄ and recrystallize using ether/n-hexane mixtures to achieve high purity (>95%) .
(Advanced) How do I resolve stereochemical ambiguities in bicyclic derivatives of this compound?
Answer:
Combine NMR spectroscopy and X-ray crystallography:
- Use COSY and ¹H–¹³C correlation spectra to assign proton and carbon resonances.
- Perform spin-decoupling experiments to confirm coupling networks.
- Validate configurations via single-crystal X-ray diffraction (e.g., for 6-anti-(2-chlorobenzoyloxy) derivatives) .
(Advanced) How should I address contradictions in spectroscopic data for diastereomeric mixtures?
Answer:
Cross-validate with chromatographic separation and computational modeling:
- Separate diastereomers via low-pressure chromatography on neutral alumina columns using ethyl acetate/methylene chloride gradients .
- Compare experimental NMR shifts with DFT-calculated chemical shifts to identify dominant conformers .
(Advanced) What experimental strategies are recommended for evaluating pharmacological activity?
Answer:
Focus on derivatization and kinase inhibition assays:
- Synthesize esters or ethers at the 6-hydroxy position using acyl chlorides or alkyl halides under basic conditions .
- Screen derivatives against kinase panels (e.g., benzothiopyrano[4,3-d]pyrimidine-based assays) to identify inhibitory activity .
(Advanced) How can I optimize the separation of diastereomers during synthesis?
Answer:
Use gradient elution chromatography and stereoselective crystallization:
- Apply neutral alumina columns with incremental ethyl acetate (5–30%) in methylene chloride to resolve exo/endo isomers .
- Leverage differences in solubility by cooling hot ethanol solutions to induce selective crystallization .
(Basic) What safety protocols are critical when handling this compound?
Answer:
Adhere to OSHA hazard guidelines:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation (H335) or skin contact (H315).
- Avoid ignition sources due to flammability risks during solvent stripping .
(Advanced) How can I study reaction mechanisms in derivative formation?
Answer:
Apply isotopic labeling and kinetic isotope effects (KIE):
- Introduce deuterium at the 6-hydroxy position to track hydrogen bonding in esterification reactions.
- Monitor reaction rates via LC-MS under varying temperatures to infer transition states .
(Basic) What analytical techniques confirm the purity of synthesized batches?
Answer:
Use HPLC and melting point analysis:
- Perform reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
- Validate purity by sharp melting points (e.g., 220–224°C for endo-isomers) .
(Advanced) How can computational tools aid in designing novel derivatives?
Answer:
Utilize molecular docking and QSAR models:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
